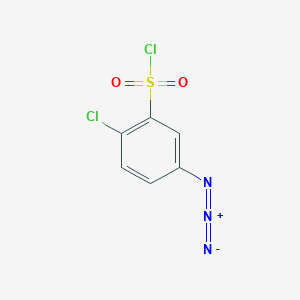

5-Azido-2-chlorobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Azido-2-chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2N3O2S . It has a molecular weight of 252.07 .

Synthesis Analysis

The synthesis of azido-modified compounds, including 5-Azido-2-chlorobenzenesulfonyl chloride, often involves the use of azide-alkyne cycloaddition . This process is a key part of click chemistry, a type of chemical synthesis that is widely used due to its efficiency and versatility . The synthesis of 5’-azidoribonucleosides, which are related to 5-Azido-2-chlorobenzenesulfonyl chloride, has been reported for adenosine, cytidine, guanosine, and uridine . This results in a widely applicable one-pot methodology for the synthesis of these and related compounds .Molecular Structure Analysis

The molecular structure of 5-Azido-2-chlorobenzenesulfonyl chloride consists of six carbon atoms, three hydrogen atoms, two chlorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, are important building blocks for RNA and DNA functionalization . They are used in click chemistry based on azide-alkyne cycloaddition . This type of reaction is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .科学的研究の応用

Synthesis of 5’-Azido-5’-deoxyribonucleosides

The compound has been employed in the one-pot synthesis of 5’-azidoribonucleosides, including adenosine, cytidine, guanosine, and uridine. These modified nucleosides serve as crucial intermediates in nucleic acid research and drug development . The efficient conversion of alcohols to azides using this method provides an alternative to more challenging reactions like the Mitsunobu reaction.

Click Chemistry and Bioconjugation

Azide-modified compounds are valuable for click chemistry, specifically azide-alkyne cycloaddition. Researchers use this reaction to functionalize RNA and DNA, enabling site-specific labeling, bioorthogonal conjugation, and drug delivery . The azide group in 5-Azido-2-chlorobenzenesulfonyl chloride can participate in such click reactions.

Safety and Hazards

The safety data sheet for 2-Chlorobenzenesulfonyl chloride, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, have a wide range of applications in organic synthesis . They are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . As the discovery of pharmacological targets increases, the demand for synthetic analogs of nucleic acid monomers and oligomers will be emphasized . Therefore, the future directions of 5-Azido-2-chlorobenzenesulfonyl chloride and related compounds are likely to involve further exploration of their synthetic and therapeutic relevance .

特性

IUPAC Name |

5-azido-2-chlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPQWHOGPNZMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-2-chlorobenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2508523.png)

![5-Azaspiro[3.5]nonan-7-ol](/img/structure/B2508527.png)